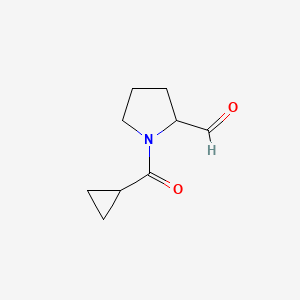
1-Cyclopropanecarbonylpyrrolidine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropanecarbonylpyrrolidine-2-carbaldehyde is a chemical compound with the molecular formula C₉H₁₃NO₂ It is characterized by a cyclopropane ring attached to a pyrrolidine ring, which is further connected to a carbaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropanecarbonylpyrrolidine-2-carbaldehyde typically involves the cyclization of suitable precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . Another approach involves the reaction of pyrrolidine derivatives with cyclopropanecarbonyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropanecarbonylpyrrolidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
1-Cyclopropanecarbonylpyrrolidine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclopropanecarbonylpyrrolidine-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The cyclopropane ring and pyrrolidine moiety contribute to its binding affinity and selectivity . The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-carbaldehyde: Similar structure but lacks the cyclopropane ring.
Cyclopropanecarboxaldehyde: Contains the cyclopropane ring but lacks the pyrrolidine moiety.
Pyrrolidine-2,5-dione: Contains the pyrrolidine ring but with different functional groups.
Uniqueness
1-Cyclopropanecarbonylpyrrolidine-2-carbaldehyde is unique due to the presence of both the cyclopropane ring and the pyrrolidine ring, which confer distinct chemical and biological properties. The combination of these structural features enhances its potential as a versatile scaffold in drug discovery and other applications .
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
1-(cyclopropanecarbonyl)pyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C9H13NO2/c11-6-8-2-1-5-10(8)9(12)7-3-4-7/h6-8H,1-5H2 |
InChI Key |
KYAACHZTDLVDIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[2-(chlorosulfonyl)phenyl]acetate hydrochloride](/img/structure/B15259194.png)
![3-[(Methylamino)methyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-ol](/img/structure/B15259201.png)
![3-[1-(3,5-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B15259214.png)
![1-ethyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-one](/img/structure/B15259218.png)
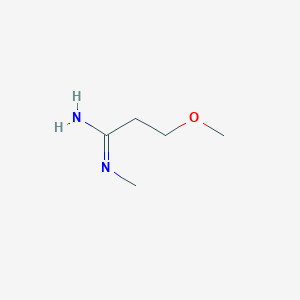
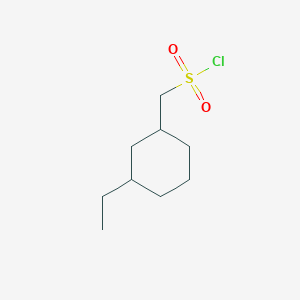
![1-[(Tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid](/img/structure/B15259240.png)

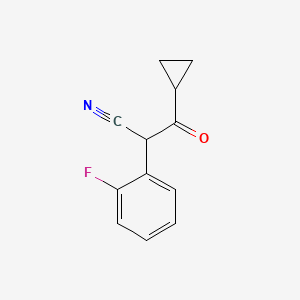

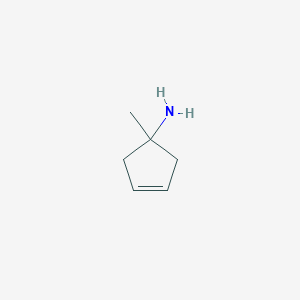
![(2S)-3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoic acid](/img/structure/B15259262.png)
![Octahydrocyclopenta[b]morpholine-4-carboximidamide](/img/structure/B15259263.png)
